

Gamillus: A Technical Guide to pKa and pH Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gamillus**

Cat. No.: **B1192768**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acid-tolerant green fluorescent protein, **Gamillus**, with a specific focus on its pKa and pH stability. This document details the quantitative data, experimental protocols, and underlying structural information relevant to the unique characteristics of **Gamillus**, making it an ideal resource for researchers utilizing this protein in acidic cellular environments.

Introduction

Gamillus is a monomeric green fluorescent protein (GFP) derived from the flower hat jellyfish, *Olindias formosa*.^[1] It was specifically engineered to exhibit remarkable stability and bright fluorescence in acidic environments, a significant advantage over many conventional fluorescent proteins that lose their signal at a pH below 6.^{[2][3]} This property makes **Gamillus** a powerful tool for visualizing molecular and cellular processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.^{[1][4]}

Quantitative Data Summary

The key photophysical and biochemical properties of **Gamillus** are summarized in the tables below.

Table 1: pKa and pH Stability of Gamillus

Parameter	Value	Reference
pKa	3.4	[2][3]
Stable pH Range	4.5 - 9.0	[2][3]

Note: The fluorescence spectrum of **Gamillus** remains constant within this pH range.[2][3]

Table 2: Photophysical Properties of Gamillus

Parameter	Value	Reference
Excitation Wavelength (max)	504 nm	[5]
Emission Wavelength (max)	519 nm	[5]
Molar Extinction Coefficient	83,000 M ⁻¹ cm ⁻¹	[5]
Quantum Yield	0.90	[5]
Brightness	74.7	[5]
Maturation Time	8.0 min	[5]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of **Gamillus**'s pKa and pH stability, as described in the primary literature.

Protein Expression and Purification

Gamillus is expressed in a bacterial system and purified to homogeneity for in vitro characterization.

Protocol:

- Transformation: The plasmid containing the **Gamillus** gene is transformed into E. coli (e.g., DH10B strain).
- Culture: A single colony is inoculated into LB medium supplemented with an appropriate antibiotic and grown overnight at 37°C with shaking.

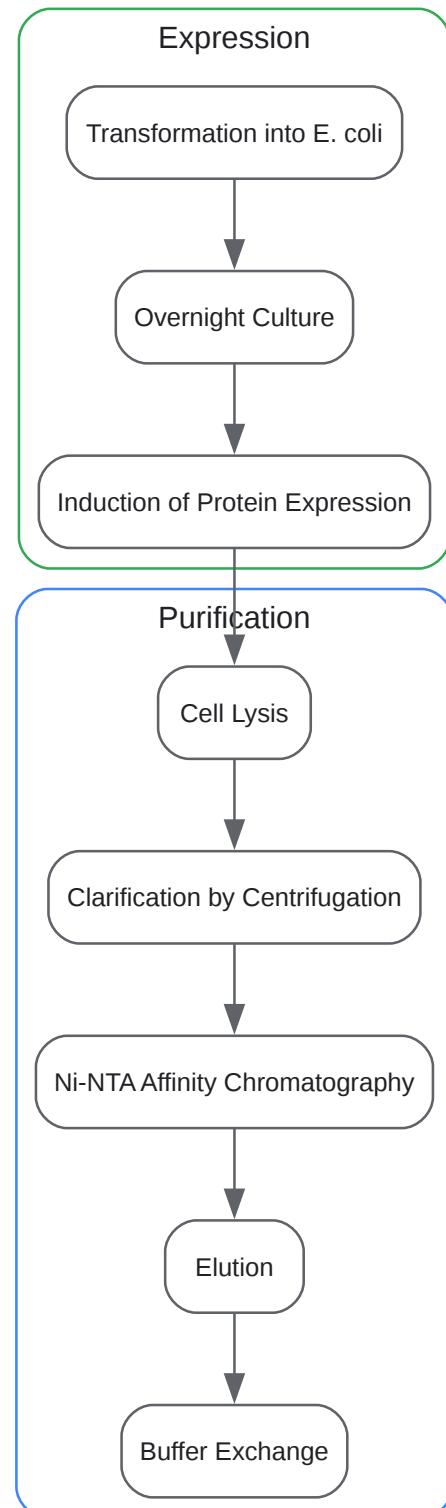
- **Induction:** The overnight culture is used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of an inducing agent (e.g., isopropyl β -D-1-thiogalactopyranoside, IPTG) when the optical density at 600 nm (OD600) reaches a specific value (e.g., 0.6-0.8). The culture is then incubated at a lower temperature (e.g., 20-25°C) for an extended period (e.g., 12-16 hours) to ensure proper protein folding.
- **Cell Lysis:** The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl) and lysed by sonication or high-pressure homogenization on ice.
- **Clarification:** The cell lysate is centrifuged at high speed to pellet cellular debris.
- **Affinity Chromatography:** The supernatant containing the soluble His-tagged **Gamillus** protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
- **Washing:** The column is washed with a wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.
- **Elution:** The **Gamillus** protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- **Buffer Exchange:** The eluted protein solution is subjected to buffer exchange into a final storage buffer (e.g., phosphate-buffered saline, pH 7.4) using dialysis or a desalting column.

Determination of pKa and pH Stability

The pKa and pH stability of **Gamillus** are determined by measuring its fluorescence intensity over a wide range of pH values.

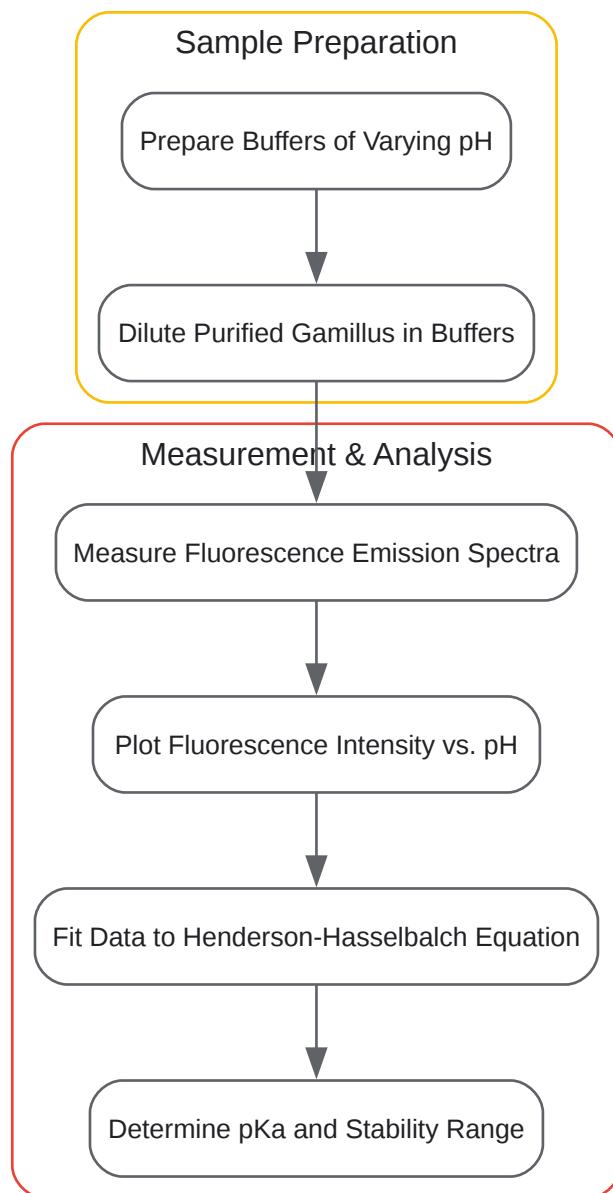
Protocol:

- **Preparation of Buffers:** A series of buffers with varying pH values (e.g., from pH 2.0 to 11.0) are prepared. A universal buffer system (e.g., a mixture of citric acid, phosphate, and borate) can be used to cover a broad pH range.
- **Protein Dilution:** Purified **Gamillus** protein is diluted to a fixed concentration in each of the prepared pH buffers.


- Fluorescence Measurement: The fluorescence emission spectra of the **Gamillus** solutions at each pH are recorded using a spectrofluorometer. The excitation wavelength is set to the maximum absorption of **Gamillus** (e.g., 504 nm), and the emission is scanned over a relevant range (e.g., 510-600 nm).
- Data Analysis: The fluorescence intensity at the emission maximum (e.g., 519 nm) is plotted against the corresponding pH value.
- pKa Calculation: The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at which the fluorescence intensity is half of its maximum.
- Stability Range Determination: The pH range over which the fluorescence intensity remains high and stable (e.g., above 90% of the maximum) is defined as the pH stability range.

Mandatory Visualizations

Experimental Workflow Diagrams


The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Gamillus Protein Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the expression and purification of **Gamillus** protein.

pH Stability and pKa Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for determining the pKa and pH stability of **Gamillus**.

Structural Basis of Acid Tolerance

The remarkable acid tolerance of **Gamillus** is attributed to its unique structural features. X-ray crystallography studies have revealed that the chromophore of **Gamillus** adopts a trans configuration, unlike the cis configuration found in many other GFPs. This trans conformation is

believed to stabilize the deprotonated state of the chromophore's phenolic group even at low pH, thereby maintaining its fluorescence. Point mutagenesis studies have further elucidated the roles of specific amino acid residues in the vicinity of the chromophore in contributing to this acid stability.

Conclusion

Gamillus represents a significant advancement in the field of fluorescent proteins, offering researchers a reliable and bright green fluorescent probe for studying biological processes in acidic cellular compartments. Its low pKa and broad pH stability range, supported by a unique structural conformation, make it an invaluable tool for a wide range of applications in cell biology, neuroscience, and drug discovery. This technical guide provides the essential data and methodologies to effectively utilize **Gamillus** in research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gamillus: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- To cite this document: BenchChem. [Gamillus: A Technical Guide to pKa and pH Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192768#gamillus-pka-and-ph-stability-range\]](https://www.benchchem.com/product/b1192768#gamillus-pka-and-ph-stability-range)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com